molecular formula C5H6Se B13119299 Selenophene, 2-methyl- CAS No. 7559-42-4

Selenophene, 2-methyl-

Cat. No.: B13119299
CAS No.: 7559-42-4
M. Wt: 145.07 g/mol
InChI Key: RXEIUHSMORSJCK-UHFFFAOYSA-N
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Description

2-Methylselenophene is an organoselenium compound with the molecular formula C5H6Se. It is a derivative of selenophene, where a methyl group is substituted at the second position of the selenophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylselenophene can be synthesized through several methods. One common approach involves the lithiation of a substituted selenophene followed by reaction with magnesium bromide and tert-butylperbenzoate . Another method includes the hydrogen peroxide oxidation of 2-selenophene diethylboronates . These synthetic routes typically require specific reaction conditions, such as controlled temperatures and the use of catalysts.

Industrial Production Methods

Industrial production of 2-methylselenophene may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylselenophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-methylselenophene can yield selenoxide derivatives, while substitution reactions can introduce various functional groups onto the selenophene ring .

Scientific Research Applications

Comparison with Similar Compounds

2-Methylselenophene can be compared with other similar compounds such as:

The uniqueness of 2-methylselenophene lies in its specific electronic properties and reactivity due to the presence of selenium, which imparts distinct characteristics compared to sulfur-containing analogs .

Properties

IUPAC Name

2-methylselenophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Se/c1-5-3-2-4-6-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEIUHSMORSJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C[Se]1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Se
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226497
Record name Selenophene, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7559-42-4
Record name Selenophene, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007559424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selenophene, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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